2,6-Dimethoxy-4-methylquinoline
Description
2,6-Dimethoxy-4-methylquinoline is a quinoline derivative characterized by methoxy groups at the 2- and 6-positions and a methyl group at the 4-position. This compound serves as a critical intermediate in synthesizing antimalarial drugs such as tafenoquine . Its synthesis typically involves nucleophilic substitution reactions, such as the methoxylation of 2-chloro-6-methoxy-4-methylquinoline using sodium methoxide (NaOMe) in methanol at 70°C for 48 hours, achieving a high yield (98%) and purity (99.8% by HPLC) . Key spectral data include:
Properties
CAS No. |
189746-20-1 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2,6-dimethoxy-4-methylquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-6-12(15-3)13-11-5-4-9(14-2)7-10(8)11/h4-7H,1-3H3 |
InChI Key |
DHMIULHIXSZTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Position and Electronic Effects
6,8-Dimethoxy-4-methylquinoline (CAS 51049-14-0)
- Key Differences : Methoxy groups at 6- and 8-positions instead of 2- and 6-positions.
5-Chloro-2,6-dimethoxy-4-methylquinoline
- Key Differences : Chlorine substitution at the 5-position.
- Impact : Enhanced electrophilicity at the 5-position, enabling nitration or coupling reactions for antimalarial drug synthesis .
- Synthesis: Chlorination of 2,6-dimethoxy-4-methylquinoline using SO2Cl2 in acetic acid .
4-Chloro-6-methoxy-2,3-dimethylquinoline (CAS 3348-19-4)
- Key Differences : Chlorine at 4-position, methyl groups at 2- and 3-positions.
- Impact: Steric hindrance from methyl groups reduces reactivity toward nucleophilic substitution compared to this compound .
Physicochemical Properties
- Insights: The methyl group in this compound enhances hydrophobicity compared to hydroxylated analogs like 6,7-dimethoxy-4-hydroxyquinoline, impacting bioavailability in drug formulations .
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